(2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride
Description
“(2S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride” is a chiral organic compound characterized by a pyrrolidine ring, a methyl-substituted amino group at the second carbon, and a butan-1-one backbone. Its molecular formula is C₁₀H₂₀ClN₂O, with a calculated molecular weight of 216.7 g/mol (based on atomic composition). The (2S) stereochemistry indicates a specific spatial arrangement critical for its biochemical interactions. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its freebase form.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)8(10)9(12)11-5-3-4-6-11;/h7-8H,3-6,10H2,1-2H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSWZVAQTQGCDW-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride typically involves the reaction of valine derivatives with pyrrolidine under specific conditions. The exact synthetic route and reaction conditions can vary, but generally, the process involves the formation of an intermediate compound, which is then converted to the final product through a series of chemical reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes reactions typical of amines, ketones, and pyrrolidine rings:
Amine reactivity :
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Alkylation/Acylation : The amino group can react with alkyl halides or acylating agents (e.g., acyl chlorides) to form substituted derivatives .
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Protonation : Forms a hydrochloride salt under acidic conditions, stabilizing the amine (critical for bioavailability) .
Ketone reactivity :
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Reduction : Ketones can be reduced to secondary alcohols using LiAlH₄, though this may lead to diastereomeric mixtures .
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Dehydrohalogenation : α-Bromoketones undergo elimination to form α,β-unsaturated ketones under basic conditions (e.g., Li₂CO₃/LiBr) .
Pyrrolidine ring reactivity :
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Alkylation : The pyrrolidine nitrogen can react with alkylating agents (e.g., propargyl bromide) under alkaline conditions .
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Mannich reaction : Participates in condensation reactions with formaldehyde and amines to form β-amino carbonyl compounds .
| Reaction Type | Mechanism | Example Products |
|---|---|---|
| Alkylation (amine) | Nucleophilic substitution | N-alkylated derivatives |
| Reduction (ketone) | LiAlH₄ → secondary alcohol | Diastereomeric alcohols |
| Dehydrohalogenation | Base → α,β-unsaturated ketone | α,β-Unsaturated ketones |
| Pyrrolidine alkylation | Alkyl halide + base → N-alkylated | N-alkylpyrrolidine derivatives |
Stereochemical Considerations
The (2S) configuration is critical for biological activity. Key stereochemical aspects:
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Chiral resolution : Achieved via diastereomeric salt formation with dibenzoyl-L-tartaric acid, ensuring >98% enantiomeric excess (ee) .
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Epimerization risk : The chiral center remains stable under reaction conditions, as no epimerization was observed during synthesis .
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HPLC confirmation : Chiralpak AD column resolves enantiomers, confirming stereochemical purity .
Analytical Methods
Quantitative and qualitative analysis involves:
Key techniques :
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HPLC : Used for enantiomeric purity assessment and reaction monitoring .
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NMR : Confirms structural integrity and stereochemistry (e.g., ¹H NMR for diastereomeric excess) .
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Melting point : Crude and purified compounds are characterized (e.g., 177–179°C for the hydrochloride salt) .
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X-ray crystallography : Validates absolute configuration (e.g., (1R)-enantiomer identification) .
| Method | Application | Key References |
|---|---|---|
| HPLC | Chiral resolution confirmation | |
| NMR | Structural and stereochemical analysis | |
| Melting point | Purity assessment | |
| X-ray | Absolute configuration determination |
Pharmacological and Biochemical Implications
While not the primary focus, the compound’s reactivity informs its biological interactions:
Scientific Research Applications
Drug Development
The compound is being explored for its potential as a pharmacological agent. Its structure allows for interaction with various biological targets, particularly in the central nervous system. Research indicates that derivatives of this compound may exhibit activity against dopamine receptors, making it a candidate for developing treatments for neurological disorders such as Parkinson's disease and schizophrenia .
Anticancer Activity
Recent studies have investigated the anticancer properties of pyrrolidine derivatives, including (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride. In vitro experiments demonstrated that certain modifications to the structure can enhance cytotoxicity against cancer cell lines, such as A549 human lung adenocarcinoma cells . The compound's efficacy was compared to established chemotherapeutic agents, indicating promising results in terms of viability reduction in cancer cells .
Antimicrobial Properties
The compound has also shown potential antimicrobial activity. Research involving derivatives similar to (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride revealed effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics .
Toxicology Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that while some derivatives exhibit low toxicity in non-cancerous cell lines, further investigation is necessary to fully understand the implications of long-term exposure and dosage effects .
Case Studies
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a dipeptidyl peptidase 4 inhibitor, which affects various biological processes by inhibiting the activity of this enzyme . This inhibition can lead to changes in the levels of certain peptides and proteins, thereby exerting its effects on the body.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to pyrrolidine-containing derivatives, particularly “(2S)-2-Amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride” (). Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings and Implications
The longer carbon chain (butanone vs. propanone) may influence binding affinity to biological targets, such as enzymes or receptors, due to altered steric and electronic effects.
Physicochemical Properties :
- The hydroxyl group in the compound confers higher polarity and water solubility, making it more suitable for aqueous-phase reactions . In contrast, the methyl group in the target compound may favor lipid-rich environments.
- The molecular weight difference (~22 g/mol) could impact pharmacokinetic profiles, such as absorption and half-life.
This contrasts with the target compound, which may have newer or niche applications requiring custom synthesis.
Notes
- Further research is needed to validate theoretical predictions regarding solubility, bioavailability, and bioactivity.
Biological Activity
(2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride, commonly referred to as 2-amino-3-methyl-1-pyrrolidinyl-butanone, is a compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₁₈N₂O |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one |
| CAS Number | 54164-07-7 |
| Appearance | Liquid |
| Storage Temperature | 4 °C |
The biological activity of (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride is primarily attributed to its interaction with various receptors and enzymes in the body. Studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing neurotransmitter levels and cellular signaling processes.
Pharmacological Effects
Research indicates several pharmacological effects of this compound:
- Neurotransmitter Modulation : It has been shown to modulate levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function.
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting potential use in treating infections.
- Anticancer Properties : Some studies have explored its cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy.
Case Studies
Several case studies have been conducted to evaluate the biological activity of (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride:
Case Study 1: Neuroprotective Effects
A study published in MDPI examined the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results demonstrated a significant reduction in cell death and oxidative damage when treated with the compound, highlighting its potential for neurodegenerative disease therapies .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial efficacy of pyrrolidine derivatives showed that (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating strong potential for development as an antimicrobial agent .
Case Study 3: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Results indicated that the compound reduced cell viability significantly compared to control groups, suggesting its potential as an anticancer agent .
Research Findings
Recent research has focused on understanding the pharmacokinetics and dynamics of (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride, and how can reaction yields be optimized?
- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, pyrrolidine derivatives can be synthesized by reacting fluorinated aldehydes with amines under microwave heating (150°C, 20 hours) in DMF, followed by extraction with ethyl acetate and purification via column chromatography . To optimize yields:
- Use stoichiometric excess of amine (e.g., 1.05–1.1 equivalents).
- Monitor reaction progress by TLC or HPLC to minimize side products.
- Adjust solvent polarity (e.g., switch from DMF to n-butanol for improved solubility).
- Data Table :
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, 150°C, 20h | 93 | >95 | |
| n-Butanol, microwave | 52.7 | >98 |
Q. How can the enantiomeric purity of this compound be validated?
- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (80:20). Compare retention times with authentic standards. Alternatively, employ H NMR with chiral shift reagents (e.g., Eu(hfc)) to resolve stereoisomers .
Q. What are the critical safety considerations during handling and storage?
- Guidelines :
- Avoid inhalation and skin contact; use PPE (gloves, goggles, lab coat) .
- Store in sealed containers under inert gas (N) at 2–8°C to prevent hydrolysis .
- Dispose via authorized hazardous waste services compliant with EPA/REACH regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodology :
- Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, solvent) across labs. For example, discrepancies in IC values may arise from variations in buffer systems (phosphate vs. Tris-HCl) .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., pyrrolidine-containing kinase inhibitors) to identify trends in structure-activity relationships .
Q. What strategies are effective for minimizing by-products during large-scale synthesis?
- Approach :
- Process Optimization : Use flow chemistry to control reaction exothermicity and reduce dimerization by-products.
- By-Product Identification : Employ LC-MS/MS to detect impurities (e.g., over-alkylated pyrrolidine derivatives) and adjust reagent addition rates .
Q. How can the stability of the hydrochloride salt be assessed under physiological conditions?
- Protocol :
- Accelerated Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours. Monitor degradation via UPLC-QTOF .
- Key Findings : Hydrochloride salts typically show higher stability in acidic media compared to free bases, but hydrolytic cleavage of the pyrrolidine ring may occur at pH > 7 .
Q. What computational tools are suitable for predicting the compound’s binding affinity to neuronal targets?
- Tools :
- Molecular Docking : Use AutoDock Vina with crystal structures of sigma-1 receptors or NMDA subunits.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
